molecular formula C6H12N4O4S B2835689 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate CAS No. 689293-99-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate

Cat. No.: B2835689
CAS No.: 689293-99-0
M. Wt: 236.25
InChI Key: UXSRKCBNIAWEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazolo-Pyrimidine Derivatives in Drug Discovery

The exploration of pyrazolo[1,5-a]pyrimidines in drug development began in the late 20th century, driven by their structural resemblance to purine nucleobases, which enabled interactions with enzymes and receptors involved in critical cellular pathways. Early studies focused on their adenosine receptor antagonism, but the discovery of tropomyosin receptor kinase (Trk) inhibition marked a paradigm shift. First-generation Trk inhibitors, such as Larotrectinib and Entrectinib, incorporated the pyrazolo[1,5-a]pyrimidine framework and received FDA approval in 2018 and 2019, respectively, for treating NTRK fusion-positive solid tumors. These breakthroughs validated the scaffold’s utility in oncology, though resistance mutations necessitated second-generation inhibitors like Repotrectinib (approved in 2023), which retained the pyrazolo[1,5-a]pyrimidine core while introducing structural modifications to overcome acquired resistance.

Parallel advancements revealed the scaffold’s versatility beyond oncology. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity as anti-inflammatory agents, antiviral compounds, and central nervous system (CNS) modulators. For instance, derivatives targeting cyclin-dependent kinases (CDKs) and checkpoint kinases (CHKs) have shown promise in regulating cell cycle progression, while others inhibit interleukin-1 receptor-associated kinase 4 (IRAK4) or B-cell lymphoma 6 (BCL6), expanding applications to autoimmune disorders and hematological malignancies. The scaffold’s adaptability to diverse pharmacological targets underscores its status as a "privileged structure" in medicinal chemistry.

Table 1: Milestones in Pyrazolo[1,5-a]pyrimidine-Based Drug Development

Compound Class Therapeutic Target Key Development Milestone Reference
Larotrectinib TrkA/B/C FDA approval for NTRK+ cancers (2018)
Entrectinib TrkA/B/C, ROS1, ALK FDA approval for NTRK+ cancers (2019)
Repotrectinib TrkA/B/C (resistant mutants) FDA approval (2023)
CDK2/7/9 inhibitors Cyclin-dependent kinases Preclinical validation in solid tumors
IRAK4 inhibitors Interleukin-1 signaling Phase I trials for inflammatory diseases

Structural Uniqueness and Pharmacophoric Significance of the Tetrahydropyrazolo[1,5-a]pyrimidine Core

The tetrahydropyrazolo[1,5-a]pyrimidine core in 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate distinguishes itself through a partially saturated bicyclic system, which enhances conformational flexibility compared to fully aromatic analogs. This structural feature facilitates optimal binding to hydrophobic pockets in kinase domains while maintaining hydrogen-bonding interactions critical for target engagement. The sulfate group at the 3-amino position introduces a polar moiety, improving aqueous solubility—a common limitation of heterocyclic compounds—without compromising membrane permeability.

Key pharmacophoric elements include:

  • Bicyclic Framework : The pyrazolo[1,5-a]pyrimidine system mimics purine nucleobases, enabling competitive inhibition of ATP-binding sites in kinases.
  • Amino Group at Position 3 : Serves as a hydrogen bond donor, enhancing interactions with catalytic lysine or aspartate residues in target enzymes.
  • Saturation of the Pyrimidine Ring : Reduces planarity, potentially minimizing off-target interactions with unrelated kinases.

Structural Comparison with Related Derivatives

Feature This compound Pyrazolo[1,5-a]pyrimidine (Aromatic)
Aromaticity Partially saturated Fully aromatic
Solubility High (due to sulfate) Moderate
Hydrogen-Bonding Capacity 3-amino group + sulfate 3-amino group only
Conformational Flexibility High Limited

The tetrahydropyrazolo[1,5-a]pyrimidine core’s ability to adopt multiple conformations allows it to engage with structurally diverse targets, from kinase ATP-binding pockets to allosteric regulatory sites. For example, saturation of the pyrimidine ring may enable unique interactions with TrkA’s solvent-front mutations (e.g., G595R), which are resistant to first-generation inhibitors. Additionally, the sulfate moiety’s anionic character facilitates salt bridge formation with arginine or lysine residues in target proteins, further stabilizing inhibitor-enzyme complexes.

Properties

IUPAC Name

sulfuric acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.H2O4S/c7-5-4-9-10-3-1-2-8-6(5)10;1-5(2,3)4/h4,8H,1-3,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSRKCBNIAWEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Substitution Reactions

The amine group (-NH₂) and pyrimidine ring are primary sites for functionalization:

Amine Group Reactivity

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using NaH as a base to form N-alkyl derivatives .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in chloroform at 0°C .

Pyrimidine Ring Modifications

  • Electrophilic Aromatic Substitution :

    • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at C5 or C7 positions .

    • Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Catalytic Hydrogenation and Dearomatization

Asymmetric hydrogenation using Rhodium catalysts achieves enantioselective dearomatization:

  • Conditions :

    • Catalyst: [Rh(COD)Cl]₂ with (S,S)-f-spirophos ligand .

    • Pressure: 80 atm H₂ at 60°C .

    • Additive: N-methyl-p-anisidine (MPA) enhances enantiomeric excess (ee) to 94% .

Optimized Reaction Parameters :

EntryLigandSolventH₂ (atm)Conversion (%)ee (%)
9L8DCM8010092
13L8DCM3010092
14L8DCM8010094

Data adapted from asymmetric hydrogenation studies .

Stability and Degradation

  • Acidic Conditions : The sulfate group hydrolyzes slowly in aqueous HCl (pH < 2), releasing free amine .

  • Thermal Stability : Decomposes above 200°C, forming pyrazolo[1,5-a]pyrimidine derivatives via ring contraction .

Comparative Reactivity with Analogues

CompoundReactivity Difference
Pyrazolo[3,4-b]pyridines Higher electrophilicity due to fused pyridine
7-Methyltriazolo[1,5-a]pyrimidineReduced amine reactivity from methyl shielding

Mechanistic Insights

  • Nucleophilic Sites : The exocyclic amine and pyrazole N1 are primary nucleophiles .

  • Ring Strain : Partial saturation of the pyrimidine ring increases susceptibility to electrophilic attack compared to fully aromatic analogues .

Scientific Research Applications

Structure and Composition

The molecular formula of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is C6H9N3H2SO4C_6H_9N_3\cdot H_2SO_4, with a molecular weight of approximately 155.18 g/mol. Its tetrahydro configuration contributes to its distinct chemical properties, making it a valuable candidate for further exploration in medicinal applications.

Medicinal Chemistry

This compound has shown significant promise in medicinal chemistry. Its interactions with various biological targets suggest potential roles as:

  • Anticancer Agents : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific kinase pathways.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.

Research has demonstrated that this compound interacts with multiple biological targets. Notable findings include:

Biological Target Activity Reference
KinasesInhibition
EnzymesModulation
ReceptorsAntagonism

These interactions underline the compound's versatility and potential for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Cancer Studies : A study demonstrated that the compound inhibited the growth of human cancer cell lines by inducing apoptosis via kinase inhibition.
  • Inflammation Models : In animal models of inflammation, the compound reduced markers of inflammation significantly compared to control groups.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may bind to ATP-binding sites of proteins, mimicking adenine and interfering with normal cellular processes .

Comparison with Similar Compounds

Core Structural Variations

The compound’s tetrahydropyrimidine ring distinguishes it from non-hydrogenated analogs. In contrast, the saturated tetrahydropyrimidine moiety in the target compound could enhance conformational flexibility and alter binding interactions in biological systems.

Substituent Modifications

  • These substituents are absent in the target sulfate salt.
  • Quinazoline-Pyrazole Hybrids (): Derivatives such as N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones incorporate a quinazoline ring, which enhances antimicrobial activity against plant pathogens. The target compound lacks this quinazoline moiety, suggesting divergent biological applications.

Salt Form Comparisons

The sulfate salt form of the target compound contrasts with its hydrochloride analog (). Sulfate salts generally exhibit higher solubility in polar solvents compared to hydrochlorides, which could improve bioavailability. However, hydrochloride salts are often preferred for their ease of crystallization in synthetic workflows.

Data Tables

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Core Structure Key Substituents Salt Form Notable Properties/Activities Reference
Target Compound Tetrahydropyrazolo-pyrimidine None (sulfate salt) Sulfate High solubility, conformational flexibility
Benzofuran-Pyrazolo-pyrimidine Aromatic pyrazolo-pyrimidine Benzofuran moiety None Planar structure, UV-active
Quinazoline-Pyrazole Hydrazone Pyrazole-quinazoline hybrid Quinazoline, aldehyde hydrazone None Antimicrobial activity (60–80% inhibition)
Hydrochloride Analog Tetrahydropyrazolo-pyrimidine None Hydrochloride Moderate solubility, crystalline form

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is a heterocyclic compound that has gained considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is a common structural motif in various bioactive molecules. Its potential applications span across cancer therapy, autoimmune diseases, and other therapeutic areas.

  • IUPAC Name : this compound
  • Molecular Formula : C6_6H10_10N4_4O4_4S
  • CAS Number : 148777-81-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. One notable target is Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. Inhibition of BTK can lead to therapeutic effects in conditions like B-cell malignancies and autoimmune disorders .

Anticancer Activity

Research indicates that derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Various analogs have been tested against different cancer cell lines. Compounds showed potent inhibition of cell proliferation and induced apoptosis in cancer cells through the modulation of signaling pathways such as p38 MAPK .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in disease processes:

  • p38 MAP Kinase Inhibition : Specific derivatives have demonstrated the ability to block the production of pro-inflammatory cytokines such as IL-1β and TNFα. This suggests potential use in treating inflammatory diseases and conditions associated with excessive cytokine production .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a rapid clearance rate in vivo. For example:

  • Half-Life : Studies indicate that certain derivatives exhibit a half-life of approximately 10 minutes post intravenous administration in mouse models. This rapid metabolism necessitates further structural modifications to enhance bioavailability and therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in optimizing the biological activity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivatives. Key findings include:

ModificationEffect on Activity
Methylation at the amine groupImproved oral bioavailability
Substitution on the pyrazole ringEnhanced potency against specific cancer cell lines

Case Study 1: Antitumor Efficacy

A study involving a series of tetrahydropyrazolo[1,5-a]pyrimidine derivatives demonstrated significant antitumor efficacy against human breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Autoimmune Disease Treatment

Another research focused on the anti-inflammatory effects of these compounds in models of rheumatoid arthritis. The results indicated that treatment with specific derivatives led to reduced inflammation and joint damage.

Q & A

Basic: What are the optimal synthetic routes for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step protocols, including cyclization of pyrazole-pyrimidine precursors and subsequent sulfation. Key steps include:

  • Cyclization : Reacting 3-aminopyrazole derivatives with cyclic ketones (e.g., tetrahydrofuran derivatives) under acidic or basic conditions .
  • Sulfation : Treating the free amine with sulfuric acid or sulfur trioxide in anhydrous solvents like dichloromethane .
    Optimization Strategies :
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the sulfate salt .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Validation relies on spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR confirm the fused pyrazole-pyrimidine core and sulfate group (e.g., δ 2.8–3.2 ppm for tetrahydro protons; δ 110–120 ppm for pyrimidine carbons) .
  • HPLC-MS : Quantify purity (>95%) and verify molecular mass (e.g., [M+H]⁺ = 225.1 for the free amine; [M-H]⁻ = 96 for sulfate) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the sulfate salt .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Discrepancies often arise from variations in assay design or impurity profiles. Mitigation approaches include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for sulfate counterion effects .
  • Impurity Profiling : Characterize byproducts (e.g., desulfated analogs) via LC-MS and assess their bioactivity .
  • Meta-Analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., adjust for differences in protein binding or pH) .

Advanced: How does the sulfate counterion influence the compound’s pharmacokinetics and target binding?

Answer:
The sulfate group enhances solubility and modulates interactions:

  • Solubility : Increases aqueous solubility by 10–20× compared to the free amine, critical for in vivo studies .
  • Receptor Binding : Forms hydrogen bonds with residues in enzymatic active sites (e.g., kinase ATP pockets), as shown in molecular docking studies .
  • PK/PD : Slows renal clearance due to increased polarity, extending half-life in rodent models (t₁/₂ = 4.2 h vs. 1.8 h for free amine) .

Advanced: What enantioselective methods are available for synthesizing chiral derivatives of this compound?

Answer:
Rhodium-catalyzed asymmetric hydrogenation is state-of-the-art:

  • Catalyst System : Use [Rh(COD)₂]BF₄ with chiral phosphine ligands (e.g., (R)-BINAP) to achieve >95% ee .
  • Substrate Design : Introduce prochiral centers via ketone intermediates (e.g., 3-keto-tetrahydropyrimidine) .
  • Scale-Up : Optimize pressure (10–15 bar H₂) and solvent (methanol/toluene) for gram-scale production .

Basic: How does this compound compare structurally and functionally to analogs like 4,5-dihydro-pyrazolo[1,5-a]pyrimidine?

Answer:
Key differences include:

Property 4,5,6,7-Tetrahydro 4,5-Dihydro
Ring Saturation Fully saturatedPartially unsaturated
Conformational Flexibility HigherLower
Bioactivity Enhanced kinase inhibition (IC₅₀ = 12 nM vs. 45 nM) Reduced metabolic stability

The tetrahydro configuration improves target engagement due to increased flexibility and hydrogen-bonding capacity .

Advanced: What computational tools are used to predict the compound’s off-target effects and toxicity?

Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to screen against kinase panels .
  • ADMET Prediction : SwissADME or ProTox-II for bioavailability, CYP inhibition, and hepatotoxicity .
  • QSAR Models : Train on pyrazolo-pyrimidine datasets to correlate structural motifs with hERG channel blockade .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation and hygroscopic degradation .
  • Handling : Use anhydrous solvents (e.g., DMSO-dried) for dissolution to avoid sulfate hydrolysis .
  • Stability Monitoring : Conduct monthly HPLC checks for desulfation (retention time shift ≥0.5 min indicates degradation) .

Advanced: How can structural modifications enhance the compound’s blood-brain barrier (BBB) penetration for CNS targets?

Answer:

  • Lipophilicity Adjustments : Introduce fluorine atoms or methyl groups to increase logP (optimal range: 2.0–3.5) .
  • Prodrug Design : Mask the sulfate as a tert-butyl carbamate for passive BBB transport, followed by enzymatic cleavage .
  • P-gp Inhibition : Co-administer with P-gp inhibitors (e.g., elacridar) to reduce efflux .

Advanced: What techniques validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stabilization post-treatment .
  • CRISPR Knockout : Use isogenic cell lines lacking the putative target (e.g., kinase KO) to assess specificity .
  • SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff) for the sulfate salt vs. free amine using surface plasmon resonance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.